molecular formula C3AlF9O9S3 B1224127 Aluminum trifluoromethanesulfonate CAS No. 74974-61-1

Aluminum trifluoromethanesulfonate

Cat. No.: B1224127
CAS No.: 74974-61-1
M. Wt: 474.2 g/mol
InChI Key: FKOASGGZYSYPBI-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Aluminum trifluoromethanesulfonate, also known as aluminum triflate or Al(OTf)3, is primarily used as a catalyst in organic synthesis . Its primary targets are unsaturated alcohols and saccharides . It plays a crucial role in accelerating the rate of chemical reactions without being consumed in the process.

Mode of Action

This compound interacts with its targets by facilitating the regioselective synthesis of cyclic ethers through the cycloisomerization of unsaturated alcohols . It also aids in the conversion of saccharides into 5-hydroxymethylfurfural (5-HMF) . The compound’s interaction with its targets results in significant changes in the chemical structure of the targets, leading to the formation of new compounds.

Biochemical Pathways

The primary biochemical pathways affected by this compound involve the transformation of unsaturated alcohols and saccharides . The compound facilitates the cycloisomerization of unsaturated alcohols, leading to the formation of cyclic ethers . It also aids in the conversion of saccharides into 5-HMF . These transformations have downstream effects on various biochemical processes, including energy production and cellular metabolism.

Pharmacokinetics

It’s important to note that the compound’s effectiveness as a catalyst may be influenced by its solubility and stability under different conditions .

Result of Action

The action of this compound at the molecular and cellular level results in the transformation of target molecules into new compounds . This transformation is facilitated by the compound’s catalytic properties, which accelerate the rate of chemical reactions. The resulting compounds, such as cyclic ethers and 5-HMF, have various applications in industries such as pharmaceuticals and biofuels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can be affected by the presence of certain solvents . Additionally, the compound’s catalytic activity may be influenced by temperature and pH . Therefore, optimal conditions are necessary to ensure the effective action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum trifluoromethanesulfonate can be synthesized by reacting trifluoromethanesulfonic acid with aluminum chloride. The reaction involves mixing trifluoromethanesulfonic acid and aluminum chloride in a specific molar ratio and heating the mixture to an appropriate temperature to generate this compound . The reaction can be represented as follows: [ \text{AlCl}_3 + 3 \text{CF}_3\text{SO}_3\text{H} \rightarrow \text{Al(CF}_3\text{SO}_3\text{)}_3 + 3 \text{HCl} ]

Industrial Production Methods: In industrial settings, this compound is typically produced by the same method, but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and yield of the product. After the reaction, the product is purified by cooling crystallization or solvent evaporation .

Chemical Reactions Analysis

Types of Reactions: Aluminum trifluoromethanesulfonate undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Aluminum trifluoromethanesulfonate has a wide range of applications in scientific research, including:

Properties

IUPAC Name

aluminum;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Al/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOASGGZYSYPBI-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3AlF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74974-61-1
Record name Aluminum trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Aluminum tris-triflate (CF3SO3)3Al is prepared by placing a premeasured amount of anhydrous aluminum trichloride (tribromide) in a well dried three necked flask equipped with a magnetic stirrer, a pressure equalizing dropping funnel and dry nitrogen inlet. The flask is cooled and 3 equivalents of triflic acid are slowly added from the dropping funnel with efficient stirring whereby HCl (HBr) slowly evolves. The temperature was slowly raised until completion of the reaction. The flask is then evacuated in vacuum to remove any HX and residual triflic acid giving aluminum triflate as a slightly off colored solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.2 g of aluminium powder and 70 ml of water are introduced with stirring into a 250-ml glass flask. The suspension obtained is brought to 80° C., then 33.3 ml of an aqueous solution of 0.57N triflic acid is added drop by drop. This mixture is maintained with stirring at 80° C. for 2 hours, then at ambient temperature for 48 hours. The aluminium triflate obtained may then be isolated by eliminating the excess aluminium by filtration and evaporating the water at 100° C. under atmospheric pressure. In this way one recovers 3.5 g of aluminium triflate, having the formula Al(CF3SO3)3, in the form of a white powder.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
33.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

43.9 g. of the barium trifluoromethanesulfonate are dissolved in 200 ml of water. To the stirred solution, there are added at room temperature, 22.2 g. of aluminum sulfate dissolved in 150 ml of water. The reaction mixture is then gently heated to 50°-60° C. for 0.5 hours. The warm mixture is then filtered, the filtrate decolorized with charcoal, refiltered and evaporated at reduced pressure and 60° C. to a viscous residue, then dried with a vacuum pump at 50°. The solid residue is collected, grinded and placed in a dessicator over sulfuric acid and under vacuum. The solid analyzed for 4.66% Al and 15.85% S, thus indicating a ratio Al:CF3SO3 of 1:2.87. Yield 25.2 g.
Name
barium trifluoromethanesulfonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum trifluoromethanesulfonate
Reactant of Route 2
Aluminum trifluoromethanesulfonate
Reactant of Route 3
Aluminum trifluoromethanesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.